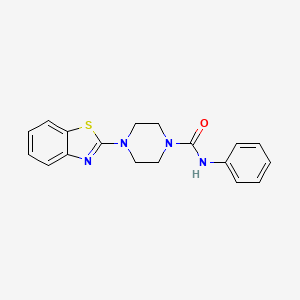
meso-Octamethylcalix(4)pyrrole
概要
説明
Meso-Octamethylcalix(4)pyrrole (MOMCP) is a synthetic organic compound that belongs to the family of calixarenes, which are macrocyclic compounds with a large cavity. MOMCP is an important molecule in the field of supramolecular chemistry due to its ability to form host-guest complexes with a variety of guest molecules. It has been used in a variety of scientific research applications, including drug delivery and drug targeting.
科学的研究の応用
Sulfate Selectivity in Solvent Extraction
Meso-Octamethylcalix[4]pyrrole (C4P) has been shown to enhance sulfate selectivity in solvent extraction processes when combined with Aliquat® 336N. This effect is attributed to the supramolecular preorganization and thermodynamic stability provided by the insertion of the Aliquat cation's methyl group into the cup of C4P in its cone conformation (Borman et al., 2011).
Synthesis of Monosubstituted Calix[4]pyrroles
A method involving lithiation and subsequent addition of an electrophile to meso-octamethylcalix[4]pyrrole provides a straightforward route to synthesize new, C-rim monosubstituted calix[4]pyrroles. This method has been optimized to yield high-purity monosubstituted derivatives, useful in various applications (Anzenbacher et al., 2000).
Colorimetric Anion Sensors
Meso-Octamethylcalix[4]pyrrole has been utilized to develop colorimetric sensors for halide anions like fluoride. These sensors work by displacing the 4-nitrophenolate anion, which changes the color of the solution, allowing for the detection of specific anions (Gale et al., 1999).
Ion-Pair Receptor for Cesium Salts
This compound acts as an ion-pair receptor for cesium chloride and cesium bromide in nitrobenzene solution. The binding energy between the halide anion and calix[4]pyrrole has been found to be significant, demonstrating its potential in specific ion extraction applications (Wintergerst et al., 2008).
Development of Chromogenic Anion Sensors
(E)-3-(Meso-Octamethylcalix[4]pyrrol-2-yl)propenal has been synthesized and used in Knoevenagel reactions to create compounds that exhibit sharp color changes in the presence of specific anions such as fluoride, acetate, and dihydrogen phosphate (Farinha et al., 2010).
Overcoming the Hofmeister Bias
Beta-octafluoro-meso-octamethylcalix[4]pyrrole has shown effectiveness in extracting cesium salts of smaller anions into nitrobenzene, thereby overcoming the Hofmeister bias typically observed in such processes (Levitskaia et al., 2003).
作用機序
Target of Action
Meso-Octamethylcalix(4)pyrrole is a versatile receptor that primarily targets neutral species, anions, and cations, as well as ion pairs . It has been reported to act as a transmembrane ion-pair transporter , specifically transporting salts across lipid bilayer membranes .
Mode of Action
The compound interacts with its targets through hydrogen bonding and electrostatic interactions . Upon binding an anion, the macrocycle of the compound preorganizes into a cone conformation, allowing the inclusion of large, charge diffuse cations such as caesium or organic cations such as imidazolium or pyridinium into the aromatic “cup” .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the transport of ions across lipid bilayer membranes . This process is crucial in maintaining the electrochemical gradients that drive many biological processes.
Result of Action
The primary result of this compound’s action is the transport of salts across lipid bilayer membranes . This could potentially influence the electrochemical gradients across these membranes, impacting various cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the medium in which the compound is present can affect the complexation of the compound and anion . Additionally, the presence of other ions or molecules could potentially impact the compound’s binding affinity and selectivity .
Safety and Hazards
将来の方向性
Meso-Octamethylcalix(4)pyrrole has been recognized for its potential in various applications such as ion extraction, salt solubilization, and through-membrane transport . It has also been used to produce anion sensors that can report the presence of anion by means of a color change . Future challenges within this sub-field are also discussed .
生化学分析
Biochemical Properties
meso-Octamethylcalix(4)pyrrole: plays a crucial role in biochemical reactions, particularly in the transport of ions across lipid bilayers . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tetrabutylammonium iodide, stabilizing anionic species during catalysis . The nature of these interactions is primarily based on hydrogen bonding and electrostatic interactions, which facilitate the transport and stabilization of ions.
Cellular Effects
This compound: influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect ion transport across cell membranes, which can alter cell signaling pathways and impact gene expression . Additionally, its role in catalysis can influence cellular metabolism by facilitating the conversion of substrates into products, thereby affecting metabolic flux.
Molecular Mechanism
The molecular mechanism of This compound involves its ability to bind and transport ions through lipid bilayers . This compound forms hydrogen bonds with the ions, stabilizing them and facilitating their transport across the membrane. It also acts as an organocatalyst, where it stabilizes anionic species and guides nucleophilic attacks during catalysis . These interactions can lead to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound is generally stable, but its activity can degrade over extended periods . Long-term studies have shown that it can have lasting effects on cellular function, particularly in ion transport and catalysis. These effects are observed in both in vitro and in vivo studies, indicating the compound’s potential for long-term applications.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, it effectively facilitates ion transport and catalysis without causing significant adverse effects . At higher doses, it can exhibit toxic effects, including disruptions in cellular metabolism and ion homeostasis. Threshold effects have been observed, where the compound’s activity significantly increases or decreases beyond certain dosage levels.
Metabolic Pathways
This compound: is involved in various metabolic pathways, particularly those related to ion transport and catalysis . It interacts with enzymes and cofactors that facilitate these processes, affecting metabolic flux and metabolite levels. For example, its interaction with tetrabutylammonium iodide during catalysis can influence the conversion of substrates into products, thereby impacting overall metabolic activity .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins . These interactions help localize the compound to specific cellular compartments, where it can exert its effects. The compound’s localization and accumulation are influenced by its binding affinity and the presence of specific transporters.
Subcellular Localization
This compound: is localized to specific subcellular compartments, where it can affect its activity and function . Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper localization. This localization is crucial for its role in ion transport and catalysis, as it allows the compound to interact with the necessary biomolecules and exert its effects.
特性
IUPAC Name |
5,5,10,10,15,15,20,20-octamethyl-21,22,23,24-tetrahydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4/c1-25(2)17-9-11-19(29-17)26(3,4)21-13-15-23(31-21)28(7,8)24-16-14-22(32-24)27(5,6)20-12-10-18(25)30-20/h9-16,29-32H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCHDFOYWDLFEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=C(N2)C(C3=CC=C(N3)C(C4=CC=C(N4)C(C5=CC=C1N5)(C)C)(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348292 | |
| Record name | meso-Octamethylcalix(4)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4475-42-7 | |
| Record name | meso-Octamethylcalix[4]pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4475-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | meso-Octamethylcalix(4)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | meso-Octamethylcalix(4)pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: meso-Octamethylcalix(4)pyrrole (CP) primarily interacts with anions through hydrogen bonding from the pyrrole NH groups. This interaction leads to the formation of stable complexes, particularly with halides like chloride and fluoride. [, , ] The binding of anions can induce a conformational change in CP from a more open 1,3-alternate form to a cone conformation, creating an electron-rich cavity that can further interact with cations. [, , ] This ion-pair recognition ability has implications for anion transport across lipid bilayers. [, ]
A:
Molecular Formula: C28H36N4* Molecular Weight: 432.62 g/mol* Spectroscopic Data:* CP exhibits characteristic UV-Vis absorption bands, with shifts observed upon anion complexation. [, ] 1H NMR spectroscopy is widely used to study its conformational changes and binding interactions with various guests. [, , ]
A: CP can act as a macrocyclic organocatalyst in the synthesis of cyclic carbonates from epoxides and carbon dioxide. [] This catalytic activity is attributed to its ability to stabilize anionic species during the reaction mechanism. [] The 1,3-alternate conformation of CP, stabilized by hydrogen bonding, plays a crucial role in activating the epoxide and guiding the nucleophilic attack. []
A: Density functional theory (DFT) calculations are employed to investigate various aspects of CP, such as conformational preferences, anion binding energies, and electronic properties. [, , , ] Molecular mechanics calculations help explore the conformational space and identify stable conformations. [] These computational studies provide insights into the structure-activity relationships and guide the design of CP derivatives with improved properties.
A: CP was first synthesized in the early 20th century, but its anion recognition properties were not fully appreciated until the late 1990s. [] Since then, there has been growing interest in CP and its derivatives for various applications. Key milestones include:* Discovery of Anion Binding: Recognition of CP's selective binding to anions, particularly halides, sparked significant research into its supramolecular chemistry. [, ]* Development of Derivatives: Synthesis of CP analogues with improved solubility, enhanced anion affinity, and novel functionalities broadened its potential applications. [, , ]* Exploration of Catalytic Activity: Discovery of CP's ability to act as an organocatalyst in cyclic carbonate synthesis highlighted its potential in sustainable chemistry. []
A: CP research bridges several disciplines:* Supramolecular Chemistry: CP's anion and ion-pair recognition properties are central to supramolecular chemistry, leading to the development of novel receptors and self-assembled systems. [, , ] * Analytical Chemistry: CP's selective binding to anions makes it a potential candidate for developing sensors and separation techniques. [, , ]* Materials Science: CP-based materials could be explored for applications in anion exchange membranes, selective filtration, and sensing technologies. [, ]* Catalysis: CP's organocatalytic activity opens avenues for its use in sustainable chemical transformations and CO2 capture technologies. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


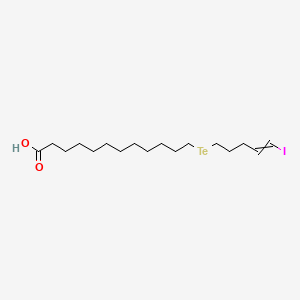
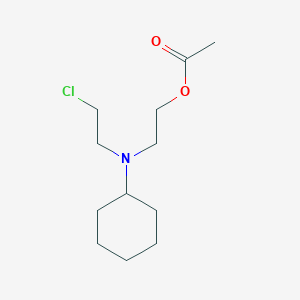

![(3aS,4R,6R,7R,7aS)-6,7-dihydroxy-4-(hydroxymethyl)-2-methyl-6-(2,3,4-trihydroxybutyl)-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2-carboxylic acid](/img/structure/B1222796.png)
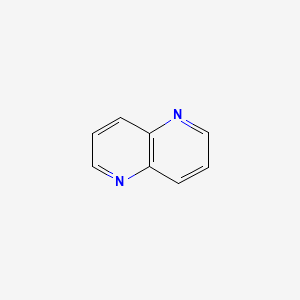

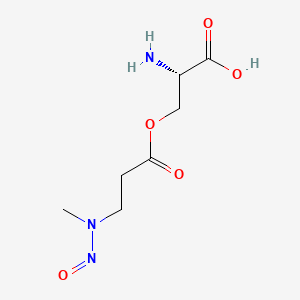
![N,N-diethyl-4-[oxo-(2,4,6-trimethylphenyl)methyl]benzamide](/img/structure/B1222806.png)
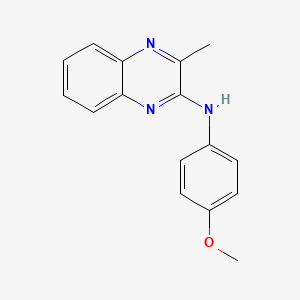

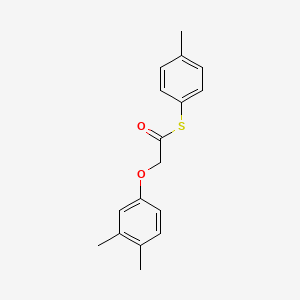
![1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone](/img/structure/B1222812.png)
